N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE
Overview
Description
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and chemical biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE typically involves the following steps:
Formation of Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid or its derivatives.
Attachment of Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using 1-chloro-4-phenylpiperazine as a starting material.
Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzoxadiazole Derivatives: Compounds with similar core structures but different substituents.
Piperazine Derivatives: Compounds containing the piperazine ring with various functional groups.
Uniqueness
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE is unique due to its specific combination of benzoxadiazole and piperazine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-(4-phenylpiperazin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-17(19-15-7-4-8-16-18(15)21-25-20-16)13-22-9-11-23(12-10-22)14-5-2-1-3-6-14/h1-8H,9-13H2,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQVYOIUHJEYRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=NON=C32)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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